2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
Overview
Description
2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- is a natural product found in Piper tuberculatum, Polygala tenuifolia, and Piper swartzianum with data available.
Scientific Research Applications
Reactivity and Stability Studies
- "2,4,6-Trimethoxyphenyllithium" reacted with various compounds, leading to the creation of unique tris(2,4,6-trimethoxyphenyl)methanol and bis(2,4,6-trimethoxyphenyl)methanol. These compounds demonstrated unusual stability and reactivity under certain conditions (Wada et al., 1997).
Cytotoxicity and Cancer Research
- A study on "3,4-Ethylenedioxythiophenyl-2-propen-1-one Analogues" showed significant cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy (Karunakaran et al., 2019).
- "Trimethoxycinnamates" were evaluated for their cholinesterase inhibitory activity, showcasing potential for treating diseases related to cholinesterase dysfunction (Kos et al., 2021).
Plant Growth and Agricultural Research
- Quaternary salts of ammonia derived from cinnamic acids, including a variant with a 3,4,5-trimethoxy phenyl group, were synthesized and tested for plant growth retardant activity (Sharma & Jagdeo, 2004).
Molecular Structure and Analysis
- Detailed studies on the molecular structure, including FT-IR, NBO, HOMO and LUMO, and hyperpolarizability of derivatives of this compound, provide insights into its physical and chemical properties (Mary et al., 2015).
Antimitotic and Vascular Disrupting Properties
- Certain benzophenones derived from this compound exhibit significant antiproliferative activity against cancer cells, indicating their potential use in cancer treatment (Chang et al., 2014).
Potential in Chemoprevention
- Derivatives of this compound, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, have shown promising results in cancer chemoprevention, suggesting potential therapeutic applications (Curini et al., 2006).
Novel Applications in Antinarcotic Research
- The synthesis and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides have indicated their potential as novel antinarcotic agents (Jung et al., 2009).
properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVRYKNXDADBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059010 | |
Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
CAS RN |
90-50-6 | |
Record name | 3,4,5-Trimethoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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